Trichostatin C

描述

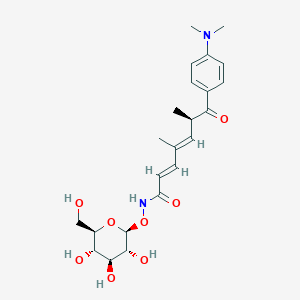

曲古霉素C是一种天然化合物,源自链霉菌属细菌的发酵。它是曲古霉素家族的一员,该家族还包括曲古霉素A等其他化合物。 曲古霉素C以其对组蛋白脱乙酰酶的强抑制作用而闻名,使其成为表观遗传学研究和癌症治疗中宝贵的工具 .

准备方法

合成路线及反应条件: 曲古霉素C可以通过从易得前体开始的一系列化学反应合成。合成通常涉及形成七碳二烯酰胺骨架,然后引入二甲氨基和葡萄糖基部分。关键步骤包括:

- 通过一系列缩合和还原反应形成七碳二烯酰胺骨架。

- 通过亲核取代引入二甲氨基。

- 通过糖基化反应连接葡萄糖基部分 .

工业生产方法: 曲古霉素C的工业生产涉及在受控条件下发酵链霉菌属细菌。然后对发酵液进行提取和纯化过程以分离曲古霉素C。 纯化后的化合物将进一步表征并测试其生物活性 .

化学反应分析

反应类型: 曲古霉素C会发生各种化学反应,包括:

氧化: 曲古霉素C可以被氧化形成相应的氧代衍生物。

还原: 曲古霉素C的还原可以产生具有改变的生物活性的还原形式。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要产物:

- 具有改变的生物学性质的氧化衍生物。

- 具有潜在活性改变的还原形式。

- 具有不同官能团的取代类似物 .

科学研究应用

Anticancer Properties

TSC has emerged as a promising agent in cancer treatment due to its ability to inhibit HDAC activity, leading to the reactivation of silenced tumor suppressor genes and induction of apoptosis in cancer cells.

- Mechanism of Action : TSC inhibits HDACs, resulting in increased acetylation of histones, which enhances gene expression related to cell cycle arrest and apoptosis. Specifically, TSC has shown to induce apoptosis via caspase 3/7 activation and arrest the cell cycle at the G2/M phase in various cancer cell lines, including lung and bladder cancers .

- Efficacy Against Cancer Cell Lines : In studies involving human lung cancer (A549) and urothelial bladder cancer (J82) cell lines, TSC exhibited IC50 values of 6.24 μM and 4.16 μM, respectively. In breast cancer cell lines (SK-BR-3), TSC demonstrated an even lower IC50 value of 0.60 μM, indicating its potent anticancer activity .

Synergistic Effects with Other Agents

TSC has been shown to work synergistically with DNA methyltransferase (DNMT) inhibitors like decitabine, enhancing its anticancer effects.

- Combination Therapy : When combined with decitabine, the IC50 value for TSC decreased significantly from 18.1 μM to 0.16 μM in J82 cells. This combination demonstrated a strong synergistic effect, with a combination index (CI) below 1, confirming enhanced cytotoxicity compared to either agent alone .

- Mechanistic Insights : The synergistic effect is attributed to the downregulation of the tyrosine kinase receptor Axl and upregulation of pro-apoptotic proteins such as Bim and p21 when TSC is used alongside DNMT inhibitors .

Epigenetic Modulation

TSC's role extends beyond direct anticancer applications; it also serves as a valuable tool for studying epigenetic modifications.

- Research Applications : Researchers have utilized TSC to investigate the role of HDACs in gene expression regulation and chromatin remodeling. Its ability to alter histone acetylation patterns makes it an essential compound for understanding epigenetic regulation in various biological contexts .

Comparative Pharmacological Properties

A comparative analysis of TSC and its analogs reveals varying degrees of efficacy and mechanisms:

| Compound | IC50 Values (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.60 - 6.24 | HDAC inhibition; apoptosis induction | Synergistic with DNMT inhibitors |

| Trichostatin A | Varies | Similar HDAC inhibition | More extensively studied than TSC |

| Entinostat | Varies | Selective HDAC inhibition | Used for specific types of cancers |

Case Studies and Research Findings

Several studies have documented the effectiveness of TSC in clinical and laboratory settings:

- Bladder Cancer Study : A study demonstrated that TSC not only inhibits cell proliferation but also induces apoptosis in bladder cancer cells through HDAC inhibition .

- Lung Cancer Research : In lung cancer models, TSC significantly reduced tumor growth when used alone or in combination with other agents, highlighting its potential as a therapeutic candidate .

作用机制

曲古霉素C主要通过抑制组蛋白脱乙酰酶发挥作用。通过抑制这些酶,曲古霉素C阻止乙酰基从组蛋白中去除,导致染色质结构开放,基因表达增加。 这种机制对其抗癌活性至关重要,因为它可以诱导促凋亡基因的表达,并抑制癌细胞的增殖 .

类似化合物:

曲古霉素A: 曲古霉素家族的另一个成员,具有类似的组蛋白脱乙酰酶抑制活性。

伏立诺他: 一种用于治疗皮肤T细胞淋巴瘤的合成组蛋白脱乙酰酶抑制剂。

罗米地辛: 一种具有组蛋白脱乙酰酶抑制活性的天然产物,用于癌症治疗.

曲古霉素C的独特性: 曲古霉素C的独特性在于其特定的结构,包括一个葡萄糖基部分。 这种结构特征使其与其他曲古霉素化合物区别开来,并有助于其独特的生物活性 .

相似化合物的比较

Trichostatin A: Another member of the trichostatin family with similar histone deacetylase inhibitory activity.

Vorinostat: A synthetic histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: A natural product with histone deacetylase inhibitory activity, used in cancer therapy.

Uniqueness of Trichostatin C: this compound is unique due to its specific structure, which includes a glucopyranosyl moiety. This structural feature distinguishes it from other trichostatin compounds and contributes to its distinct biological activity .

生物活性

Trichostatin C (TSC) is a potent histone deacetylase inhibitor (HDACi) derived from the fermentation of Streptomyces species. It shares structural similarities with Trichostatin A (TSA) and has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of TSC, focusing on its mechanisms of action, effects on various cell types, and implications for cancer therapy.

TSC exerts its biological effects primarily through the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins. This process alters chromatin structure, thereby influencing gene expression and cellular processes such as apoptosis and cell cycle progression.

- Histone Acetylation : TSC significantly increases the acetylation levels of histones H3 and H4, which is crucial for transcriptional activation. The acetylation status is a marker for HDAC inhibition, which has been confirmed through Western blot analyses showing elevated levels of acetylated histones following TSC treatment .

- Induction of Apoptosis : TSC has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, particularly caspase 3/7, which are critical for the execution phase of apoptosis. In studies, TSC treatment resulted in a marked increase in caspase activity and subsequent cell death .

- Cell Cycle Arrest : TSC also causes cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses demonstrating a significant accumulation of cells in this phase after TSC treatment .

Efficacy Against Cancer Cell Lines

TSC has been tested across multiple cancer cell lines, showcasing its potential as an anti-cancer agent:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.60 | HDAC inhibition, apoptosis induction |

| SK-BR-3 | 0.50 | G2/M arrest, increased acetylation |

| J82 | 0.45 | Caspase activation, upregulation of pro-apoptotic factors |

These findings indicate that TSC exhibits potent anti-cancer activity at low micromolar concentrations across different tumor types .

Synergistic Effects with DNMT Inhibitors

Recent research has highlighted the synergistic effects of TSC when combined with DNA methyltransferase (DNMT) inhibitors such as decitabine. The combination enhances anti-cancer efficacy by promoting apoptosis more effectively than either agent alone. This synergism is attributed to TSC's ability to upregulate transcription factors like FoxO1 and pro-apoptotic proteins such as Bim and p21 .

Case Studies

- Osteosarcoma Cells : In a study examining osteosarcoma cells, TSC treatment led to significant growth inhibition and apoptosis through the activation of the p53 signaling pathway. The results indicated that TSC could serve as a promising therapeutic agent against osteosarcoma by targeting HDAC activity .

- T-Cell Modulation : Another study explored the effects of TSA (and by extension TSC) on primary CD4+ T cells. It was found that TSA induces a decline in cytokine expression and promotes apoptotic death in activated T cells, suggesting potential applications in immunotherapy .

Key Observations

- Upregulation of Pro-Apoptotic Factors : Following treatment with TSC, there was a notable increase in pro-apoptotic markers such as Bim and p21.

- Downregulation of Tyrosine Kinase Receptor Axl : This downregulation may contribute to enhanced sensitivity of cancer cells to apoptosis.

- Cell Viability Reduction : In treated cells, viability decreased significantly compared to control groups, underscoring TSC's effectiveness as an anti-cancer agent .

属性

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWTLGLNDDPGE-PIFXLSLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317397 | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68676-88-0 | |

| Record name | Trichostatin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichostatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichostatin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICHOSTATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?

A1: this compound is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that this compound exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []

Q2: How effective is this compound in inducing differentiation in Friend leukemic cells compared to other known inducers?

A3: this compound has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on this compound's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of this compound with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。